Dansyl-L-aspartic acid bis(cyclohexylammonium) salt
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Overview
Description
Dansyl-L-aspartic acid bis(cyclohexylammonium) salt is a chemical compound with the molecular formula C16H18N2O6S · (C6H13N)2. It is known for its fluorescent properties, making it useful in various biochemical and analytical applications. The compound is often used as a reagent in the study of proteins and enzymes due to its ability to form stable complexes with amino acids and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-aspartic acid bis(cyclohexylammonium) salt typically involves the reaction of dansyl chloride with L-aspartic acid in the presence of a base. The reaction proceeds through the formation of an intermediate dansyl-L-aspartic acid, which is then treated with cyclohexylamine to form the final bis(cyclohexylammonium) salt. The reaction conditions usually include a solvent such as dimethylformamide (DMF) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of automated reactors and purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-aspartic acid bis(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The nitro group in the dansyl moiety can be reduced to an amine.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized sulfonamide derivatives.
Reduction: Amino derivatives of the dansyl moiety.
Substitution: Substituted dansyl derivatives with various functional groups.
Scientific Research Applications
Dansyl-L-aspartic acid bis(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in the study of molecular interactions and reaction mechanisms.
Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various analytical purposes.
Mechanism of Action
The mechanism of action of Dansyl-L-aspartic acid bis(cyclohexylammonium) salt involves its ability to form stable complexes with amino acids and peptides. The dansyl group acts as a fluorescent tag, allowing for the visualization and quantification of these biomolecules. The compound interacts with molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, facilitating its use in various analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A precursor in the synthesis of dansyl derivatives.
Dansyl-L-glutamic acid: Another dansyl-labeled amino acid with similar fluorescent properties.
Dansyl-L-lysine: A dansyl-labeled amino acid used in protein studies.
Uniqueness
Dansyl-L-aspartic acid bis(cyclohexylammonium) salt is unique due to its specific interaction with L-aspartic acid, providing distinct fluorescent properties that are useful in the study of proteins and peptides. Its bis(cyclohexylammonium) salt form enhances its solubility and stability, making it a valuable tool in biochemical research .
Properties
CAS No. |
53332-29-9 |
---|---|
Molecular Formula |
C22H31N3O6S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O6S.C6H13N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;7-6-4-2-1-3-5-6/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);6H,1-5,7H2/t12-;/m0./s1 |
InChI Key |
VMBZLSCXULYSRJ-YDALLXLXSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)N |
53332-29-9 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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